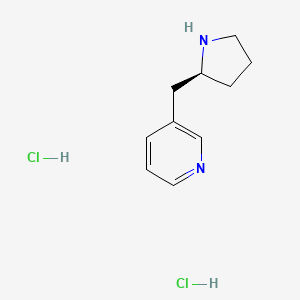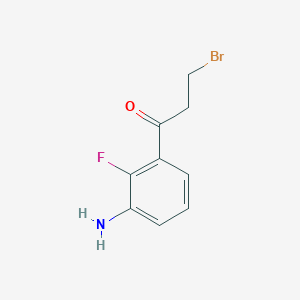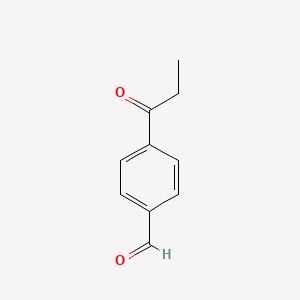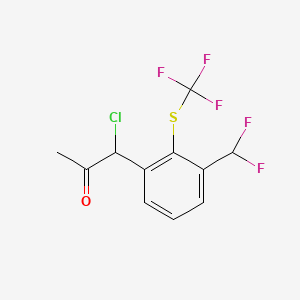![molecular formula C16H20ClN5O2 B14044854 tert-Butyl 4-(8-chloropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B14044854.png)
tert-Butyl 4-(8-chloropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(8-chloro-pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylic acid tert-butyl ester is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrido[3,4-d]pyrimidine core, a piperazine ring, and a tert-butyl ester group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-chloro-pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrido[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrido[3,4-d]pyrimidine core.
Introduction of the Chlorine Atom: The chlorine atom is introduced at the 8-position of the pyrido[3,4-d]pyrimidine ring through a halogenation reaction.
Attachment of the Piperazine Ring: The piperazine ring is attached to the pyrido[3,4-d]pyrimidine core through a nucleophilic substitution reaction.
Formation of the Tert-Butyl Ester Group: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment and purification techniques to ensure the purity and quality of the final product .
化学反应分析
Types of Reactions
4-(8-chloro-pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The chlorine atom at the 8-position can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
科学研究应用
4-(8-chloro-pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its ability to interact with specific biological targets.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential therapeutic benefits.
Chemical Biology: The compound serves as a tool to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(8-chloro-pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The exact molecular pathways involved depend on the specific biological context and the target of interest .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also investigated for their biological activities.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds have a different arrangement of the pyrimidine ring but exhibit similar chemical properties and biological activities.
Uniqueness
4-(8-chloro-pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and its potential to interact with a wide range of biological targets. This makes it a valuable compound for drug discovery and development .
属性
分子式 |
C16H20ClN5O2 |
|---|---|
分子量 |
349.81 g/mol |
IUPAC 名称 |
tert-butyl 4-(8-chloropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H20ClN5O2/c1-16(2,3)24-15(23)22-8-6-21(7-9-22)14-11-4-5-18-13(17)12(11)19-10-20-14/h4-5,10H,6-9H2,1-3H3 |
InChI 键 |
NHBAKFQKZGJUBH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C2C=CN=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


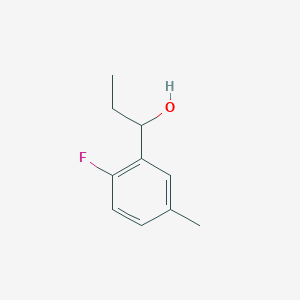
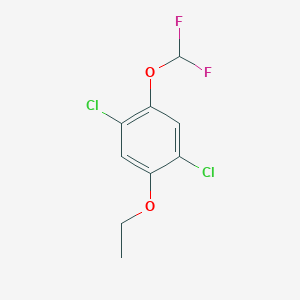
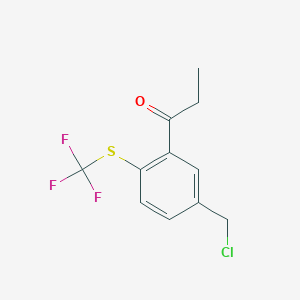


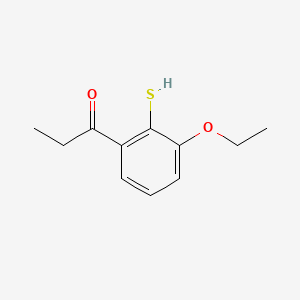

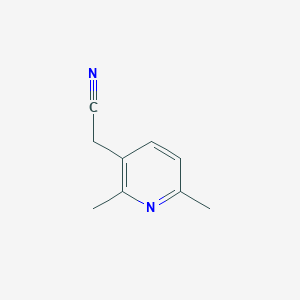
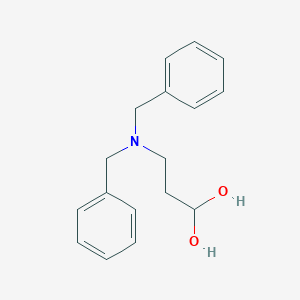
![2-azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B14044856.png)
